molecular formula C26H26N4O4S B302491 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B302491
M. Wt: 490.6 g/mol
InChI Key: NKLOFLIGCVULDF-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in scientific research for various applications.

Mechanism of Action

The mechanism of action of 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases and oxidative stress-related disorders. The compound has also been shown to have a cytotoxic effect on cancer cells, which makes it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high potency and selectivity. The compound has been shown to have a significant effect on the target enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are various future directions for the research on 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the potential applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown neuroprotective effects, which may be beneficial in slowing down the progression of these diseases. Another potential application is in the treatment of cancer. The compound has shown cytotoxic effects on cancer cells, and further research may lead to the development of a new cancer treatment. Additionally, the compound may be investigated for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.

Synthesis Methods

The synthesis of 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the condensation of 5-nitro-2-(4-morpholinyl)benzaldehyde with N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the product is obtained in good yield.

Scientific Research Applications

2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in scientific research for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and antioxidant properties.

properties

Product Name

2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

2-[(Z)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H26N4O4S/c31-25(28-19-6-2-1-3-7-19)24-21-8-4-5-9-23(21)35-26(24)27-17-18-16-20(30(32)33)10-11-22(18)29-12-14-34-15-13-29/h1-3,6-7,10-11,16-17H,4-5,8-9,12-15H2,(H,28,31)/b27-17-

InChI Key

NKLOFLIGCVULDF-PKAZHMFMSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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